molecular formula C20H22N2O7 B14807035 2-methoxy-4-[(E)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate

2-methoxy-4-[(E)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B14807035
M. Wt: 402.4 g/mol
InChI Key: BHWJYQJHJVEJGW-SRZZPIQSSA-N
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Description

2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate is a complex organic compound with the molecular formula C26H26N2O7 This compound is known for its unique structure, which includes multiple methoxy groups and a carbonohydrazonoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitrophenyl acetate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the corresponding hydrazone, which is then further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonohydrazonoyl linkage can be reduced to form hydrazine derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]benzoic acid, while reduction of the carbonohydrazonoyl linkage can produce 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]phenyl acetate .

Scientific Research Applications

2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate involves its interaction with specific molecular targets. The compound’s methoxy groups and carbonohydrazonoyl linkage allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]phenyl acetate
  • 2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]benzoic acid
  • 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole

Uniqueness

2-methoxy-4-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]phenyl acetate is unique due to its combination of methoxy groups and a carbonohydrazonoyl linkage, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H22N2O7/c1-12(23)29-15-7-6-13(8-16(15)25-2)11-21-22-20(24)14-9-17(26-3)19(28-5)18(10-14)27-4/h6-11H,1-5H3,(H,22,24)/b21-11+

InChI Key

BHWJYQJHJVEJGW-SRZZPIQSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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